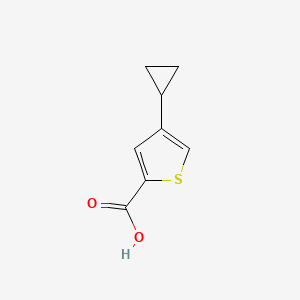

4-(Cyclopropyl)thiophene-2-carboxylic acid

Description

Contextualization within Thiophene (B33073) Heterocyclic Chemistry and its Significance as a Privileged Scaffold

Thiophene is a five-membered, sulfur-containing heterocyclic compound that serves as a fundamental building block in medicinal and organic chemistry. nih.gov Its structure is considered a "privileged scaffold" because it is a recurring motif in a multitude of compounds exhibiting a wide array of biological activities. nih.govingentaconnect.com The thiophene nucleus is a key component in numerous pharmaceuticals with applications including antibacterial, anticancer, anti-inflammatory, and antipsychotic agents. ingentaconnect.comresearchgate.net The versatility of the thiophene ring allows for extensive functionalization, enabling chemists to fine-tune the physicochemical properties of molecules to enhance drug-receptor interactions and modify solubility and metabolism. nih.gov This adaptability has made thiophene derivatives a major focus in the design and development of novel therapeutic agents. researchgate.netrsc.org

Importance of Cyclopropyl (B3062369) Moieties in Organic Synthesis and Molecular Design

The cyclopropyl group, a three-membered carbon ring, is a small but powerful tool in molecular design and medicinal chemistry. iris-biotech.descientificupdate.com Despite its simple structure, its incorporation into a molecule can profoundly influence its properties. acs.orgnih.gov The rigid, strained nature of the ring introduces conformational constraints, which can help to lock a molecule into a bioactive conformation, potentially leading to more favorable binding with biological targets. iris-biotech.deacs.org

Furthermore, the cyclopropyl moiety is often used to enhance a drug's metabolic stability. iris-biotech.dehyphadiscovery.com The carbon-hydrogen bonds in a cyclopropyl ring are stronger than those in standard aliphatic chains, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. scientificupdate.comhyphadiscovery.com This can increase the half-life of a drug in the body. The group can also be used to modulate properties such as lipophilicity and pKa, addressing common roadblocks in drug discovery like plasma clearance and off-target effects. iris-biotech.deacs.orgnih.gov

Rationale for Dedicated Research on 4-(Cyclopropyl)thiophene-2-carboxylic Acid

The dedicated research interest in this compound stems from the strategic combination of its two core components. The molecule integrates the privileged thiophene scaffold, known for its broad biological relevance, with the advantageous cyclopropyl moiety, recognized for its ability to confer desirable pharmacokinetic and pharmacodynamic properties. This molecular architecture represents a logical approach in rational drug design, aiming to create novel compounds where the benefits of each component are combined. The carboxylic acid group at the 2-position provides a crucial reactive handle for further synthetic modifications, such as the formation of esters and amides, allowing for the creation of diverse chemical libraries for screening. google.com

Overview of Research Trajectories for Novel Thiophene Carboxylic Acid Structures

Research into novel thiophene carboxylic acid structures is progressing along several key trajectories. A significant area of focus is the development of new antimicrobial agents to combat the rise of drug-resistant microorganisms. researchgate.netmdpi.com Scientists are synthesizing and testing various thiophene derivatives, including carboxamides and thioureas, for activity against pathogenic bacteria and fungi. mdpi.comnih.gov

Another prominent research avenue is in the field of anti-inflammatory drugs. nih.gov Thiophene-based compounds such as Tiaprofenic acid are already known for their anti-inflammatory properties, and ongoing research seeks to develop new derivatives that can act as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Additionally, substituted thiophene-2-carboxylic acid derivatives are being developed as key building blocks for new classes of insecticides, highlighting their versatility beyond pharmaceutical applications. beilstein-journals.orgresearchgate.net These research efforts often involve synthetic strategies that allow for precise functionalization of the thiophene ring to optimize biological activity. beilstein-journals.orgresearchgate.net

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C8H8O2S |

| Molecular Weight | 168.21 g/mol |

| CAS Number | 1252903-38-0 |

| Appearance | (Typically) Solid |

| Synonyms | 4-cyclopropyl-2-thiophenecarboxylic acid |

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)7-3-6(4-11-7)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLHUXQOTDLSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclopropyl Thiophene 2 Carboxylic Acid and Its Derivatives

Strategic Disconnections and Retrosynthetic Pathways

Retrosynthetic analysis serves as a foundational tool for devising synthetic routes to target molecules like 4-(cyclopropyl)thiophene-2-carboxylic acid. This process involves mentally deconstructing the molecule into simpler, commercially available, or easily synthesized precursors. For the target compound, two primary strategic disconnections are considered.

The first and most direct disconnection involves breaking the carbon-carbon bond between the cyclopropyl (B3062369) group and the thiophene (B33073) ring. This leads to a thiophene synthon with a positive charge (or an electrophilic equivalent, such as a halide) at the C4 position and a cyclopropyl nucleophile (e.g., a Grignard reagent or a boronic acid). This strategy falls under the category of direct cyclopropylation.

A second, more convergent approach involves disconnecting the bonds that form the thiophene ring itself. This pathway presumes the construction of the heterocyclic ring as a key step in the synthesis. Precursors for this strategy would be acyclic carbon chains containing the necessary functionality and the cyclopropyl group, which would then be cyclized using classic thiophene syntheses like the Paal-Knorr or Gewald reactions.

These two fundamental strategies guide the selection of specific reactions and reagents for the synthesis of this compound and its derivatives.

Direct Cyclopropylation of Thiophene Carboxylic Acid Precursors

This approach focuses on introducing the cyclopropyl group directly onto a thiophene ring that already contains the carboxylic acid or a precursor functional group. This is often achieved through modern cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of synthesizing this compound, this reaction typically involves the coupling of a 4-halothiophene-2-carboxylic acid derivative with a cyclopropylboronic acid or its ester. nih.gov

The reaction is catalyzed by a palladium complex, often generated in situ from a palladium source like palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand. The choice of ligand is crucial for reaction efficiency, with bulky, electron-rich phosphines like SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) showing high efficacy. nih.gov A base, such as potassium phosphate (B84403), is required to activate the boronic acid. nih.gov This method is valued for its mild reaction conditions and tolerance of various functional groups, including the carboxylic acid moiety. nih.govaudreyli.com Studies have demonstrated that this palladium-catalyzed approach can provide good to excellent yields of cyclopropylthiophenes. nih.gov

Table 1: Example Conditions for Suzuki-Miyaura Cyclopropylation of a Thiophene Precursor

| Component | Example Reagent/Catalyst | Role |

|---|---|---|

| Thiophene Precursor | Methyl 4-bromothiophene-2-carboxylate | Electrophile |

| Cyclopropyl Source | Cyclopropylboronic acid | Nucleophile |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Catalyzes C-C bond formation |

| Ligand | SPhos | Stabilizes and activates the catalyst |

| Base | Potassium phosphate (K₃PO₄) | Activates the boronic acid |

Organometallic Approaches (e.g., Grignard Reagents)

Organometallic reagents, particularly Grignard reagents, offer a classic method for forming carbon-carbon bonds. sigmaaldrich.com In this approach, a thienyl Grignard reagent, formed from a halothiophene, could react with an electrophilic cyclopropyl source, although this is less common. A more feasible pathway involves the reaction of a nucleophilic cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide, with an electrophilic thiophene derivative. sigmaaldrich.comnih.gov

For this to be effective, the thiophene ring must be activated towards nucleophilic attack or be part of a transition-metal-catalyzed cross-coupling reaction (a Kumada-type coupling). For instance, 4-bromothiophene-2-carboxylic acid could be coupled with cyclopropylmagnesium bromide in the presence of a suitable palladium or nickel catalyst. researchgate.net The Grignard reagent itself is typically prepared by reacting cyclopropyl bromide with magnesium metal in an ethereal solvent like THF. nih.gov This method provides a strong driving force for the reaction but can be sensitive to functional groups like the carboxylic acid, often requiring protection-deprotection steps.

Multi-Step Construction via Thiophene Ring Formation

An alternative to functionalizing a pre-existing thiophene is to construct the ring from acyclic precursors. This allows for the strategic placement of the cyclopropyl group before the heterocyclic ring is formed.

Paal-Knorr Reaction and Analogous Condensation Pathways

The Paal-Knorr thiophene synthesis is a fundamental method for forming the thiophene ring by condensing a 1,4-dicarbonyl compound with a sulfurizing agent. wikipedia.orgorganic-chemistry.orgchem-station.com To synthesize this compound via this route, a key intermediate would be a 1,4-dicarbonyl compound bearing a cyclopropyl group at the appropriate position.

The reaction proceeds by treating the dicarbonyl precursor with a sulfur source like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orgchem-station.comquora.com These reagents both introduce the sulfur atom and act as dehydrating agents to facilitate the cyclization. organic-chemistry.org The mechanism is believed to involve the initial thionation of one or both carbonyl groups, followed by intramolecular condensation and dehydration to form the aromatic thiophene ring. wikipedia.org While this method is robust, the synthesis of the required substituted 1,4-dicarbonyl precursor can be a multi-step process itself.

Table 2: General Scheme for Paal-Knorr Thiophene Synthesis

| Starting Material | Reagent | Product Type |

|---|

Gewald Reaction and its Variants

The Gewald reaction is a versatile multicomponent reaction that produces polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst like morpholine (B109124) or triethylamine. wikipedia.orgmdpi.com

To apply this to the synthesis of the target molecule, one would start with a ketone containing a cyclopropyl group, for example, cyclopropyl methyl ketone. This would be reacted with an ester of cyanoacetic acid and elemental sulfur. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield a 2-amino-4-cyclopropylthiophene derivative. wikipedia.orgsemanticscholar.org

The resulting 2-aminothiophene is a versatile intermediate. The amino group can be converted into the desired carboxylic acid function through a sequence of diazotization (using a nitrite (B80452) source under acidic conditions) followed by a suitable nucleophilic substitution, such as cyanation and subsequent hydrolysis, or direct carbonylation. This multi-step process, starting from simple precursors, offers a high degree of flexibility for creating diversely substituted thiophenes. semanticscholar.orgresearchgate.net

Cyclization of Cyclopropyl Ethanol (B145695) Derivatives

A notable and innovative approach to constructing the substituted thiophene core involves the cyclization of cyclopropyl ethanol derivatives. Research has demonstrated a one-pot procedure that facilitates the synthesis of thiophene aldehydes directly from readily available cyclopropyl ethanols. rsc.orgnih.gov This transformation is significant as it achieves the formation of two carbon-sulfur (C-S) bonds through the cleavage of carbon-carbon (C-C) bonds within the cyclopropyl group. rsc.org

The reaction typically employs potassium sulfide (B99878) as the sulfur source. rsc.orgnih.gov A key feature of this method is the dual role of dimethyl sulfoxide (B87167) (DMSO), which serves as both the reaction solvent and a mild oxidant. rsc.org This process, characterized as a ring-opening/annulation reaction, presents an efficient route to thiophene aldehydes, which are crucial precursors for the target carboxylic acid. rsc.org The reaction proceeds under mild conditions and demonstrates tolerance for various functional groups. rsc.org

Functional Group Interconversions Leading to the Carboxylic Acid Moiety

Once the 4-cyclopropylthiophene core is established, typically as an aldehyde or ester, further chemical modifications are required to introduce the 2-carboxylic acid group.

Oxidation of Aldehyde and Acetyl Precursors

The conversion of a 2-formyl (aldehyde) or 2-acetyl group on the 4-cyclopropylthiophene ring to a carboxylic acid is a critical step. The cyclization of cyclopropyl ethanol derivatives often yields 4-cyclopropylthiophene-2-carbaldehyde, a direct precursor. rsc.org Standard oxidation protocols can be applied to effect this transformation. While the thiophene ring itself is relatively stable to oxidizing agents, the side-chain aldehyde or acetyl group can be selectively oxidized to a carboxylic acid. pharmaguideline.com Various oxidizing agents are suitable for this purpose, with the choice depending on the substrate's sensitivity and the desired reaction scale. This functional group interconversion is a fundamental step in the synthesis of this compound from aldehyde precursors. nih.gov

Hydrolysis of Ester Derivatives

An alternative pathway to the target carboxylic acid involves the hydrolysis of a corresponding ester derivative, such as methyl 4-(cyclopropyl)thiophene-2-carboxylate or ethyl 4-(cyclopropyl)thiophene-2-carboxylate. This method is a common and reliable strategy in organic synthesis. The hydrolysis is typically achieved through saponification, which involves treating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent mixture. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the final carboxylic acid product. This straightforward hydrolysis provides a high-yielding route to this compound, provided the ester precursor is accessible.

Optimization of Reaction Conditions and Scalability

To transition synthetic routes from laboratory-scale experiments to larger-scale production, optimization of reaction conditions is paramount. This involves careful selection of catalysts and solvents to maximize yield, purity, and cost-effectiveness while considering environmental impact.

Catalyst Selection and Loading

Catalysts play a pivotal role in many synthetic routes to thiophene derivatives. For instance, the formation of the cyclopropylthiophene skeleton can be achieved via palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling of a bromothiophene with cyclopropylboronic acid is a prime example. nih.gov The efficiency of such reactions is highly dependent on the choice of catalyst and ligand.

Research has identified effective catalytic systems for this transformation, such as the use of Palladium(II) acetate (Pd(OAc)₂) as a precatalyst in combination with a bulky electron-rich phosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). nih.gov The loading of the catalyst is a critical parameter to optimize; sufficient catalyst is needed to drive the reaction to completion in a reasonable timeframe, but excessive amounts increase costs and can lead to difficulties in product purification. Optimized procedures have demonstrated that catalyst loadings as low as 1 mol% for the palladium precatalyst and 2 mol% for the ligand can be effective for large-scale synthesis, achieving high yields of the cyclopropylthiophene product. nih.gov

| Catalyst System Component | Typical Loading (%) | Function |

| Palladium(II) acetate (Pd(OAc)₂) | 1 mol% | Palladium Precatalyst |

| SPhos | 2 mol% | Ligand |

| Potassium phosphate (K₃PO₄) | 2 equivalents | Base |

Solvent System Optimization, including Green Solvents and Ionic Liquids

The choice of solvent can significantly influence reaction outcomes, affecting reaction rates, yields, and selectivity. mdpi.com Traditional organic solvents like toluene, THF, or acetonitrile (B52724) are often used. mdpi.com However, there is a growing emphasis on the principles of green chemistry, which encourages the use of more environmentally benign solvent systems. eurekaselect.com

Water has been explored as a green solvent for palladium-catalyzed C-H arylation reactions of thiophenes. unito.it Ethanol is another environmentally friendly solvent that has been successfully used in the synthesis of halogenated thiophenes. nih.gov

Ionic liquids (ILs) have emerged as a promising class of "green" solvents due to their low vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. nih.gov ILs, such as those based on the 1-butyl-3-methylimidazolium ([BMIM]) cation, can serve as effective media for thiophene synthesis and can facilitate the recycling of the catalyst. mdpi.comorganic-chemistry.org The use of ILs can enhance reaction efficiency and contribute to more sustainable synthetic processes. acs.org The selection of the specific ionic liquid can be tailored to the reaction, as the nature of both the cation and the anion influences the solvent properties and its interaction with reactants and catalysts. acs.orgacs.org

| Solvent Type | Examples | Advantages |

| Conventional Organic | Toluene, THF, Acetonitrile | Well-established, good solubility for many organic reagents. |

| Green Solvents | Water, Ethanol | Environmentally benign, low toxicity, readily available. unito.itnih.gov |

| Ionic Liquids (ILs) | [BMIM]BF₄, [BMIM]PF₆ | Low volatility, high thermal stability, potential for catalyst recycling. mdpi.comacs.org |

Process Intensification and Continuous Flow Approaches

While the synthesis of cyclopropylthiophene derivatives has been well-established in batch processes, the fine chemical and pharmaceutical industries are increasingly transitioning towards process intensification and continuous flow manufacturing to enhance safety, efficiency, and scalability. mdpi.comresearchgate.net Continuous flow systems offer significant advantages over traditional batch reactors, including superior heat and mass transfer, which can lead to higher conversions, better reproducibility, and a safer operating environment due to smaller reaction volumes. mdpi.com

For the key Suzuki-Miyaura cross-coupling step in the synthesis of the 4-(cyclopropyl)thiophene precursor, a continuous flow setup would typically involve pumping streams of the bromothiophene substrate, the cyclopropylboronic acid, a base, and a homogeneous or heterogeneous palladium catalyst through a heated static mixer or a packed-bed reactor. mdpi.comresearchgate.net The use of immobilized palladium catalysts in packed-bed reactors is particularly advantageous as it simplifies product purification by retaining the catalyst within the reactor, preventing contamination of the product stream and allowing for catalyst reuse. mdpi.com

This "shift to continuous" allows for a reduction in solvent usage, as the efficient heat exchange in microreactors lessens the need for large volumes of solvent to act as thermal sinks for exothermic reactions. mdpi.com Furthermore, integrating in-line monitoring and purification steps can create a fully automated and highly efficient manufacturing process. mdpi.com A variety of palladium-catalyzed Suzuki-Miyaura reactions have been successfully adapted to continuous flow sequences for preparing biaryl derivatives, demonstrating the wide applicability of this approach to reactions central to the synthesis of the target compound. mdpi.comresearchgate.net

Chemo- and Regioselectivity in Synthetic Transformations

Chemo- and regioselectivity are critical considerations in the synthesis of specifically substituted thiophenes like this compound. The control over which functional group reacts (chemoselectivity) and at which position (regioselectivity) is essential for an efficient synthetic route, minimizing the formation of undesired isomers and byproducts. nih.gov

In the context of the Suzuki-Miyaura cross-coupling to form the cyclopropylthiophene core, regioselectivity is paramount when starting with a poly-halogenated thiophene. For instance, in a di-brominated thiophene, the palladium catalyst must selectively facilitate the oxidative addition at one C-Br bond over the other. rsc.org This selectivity is influenced by several factors, including the electronic environment of the carbon-halogen bonds, steric hindrance, and the specific palladium catalyst and ligands employed. rsc.org The choice of catalyst system, such as the use of bulky, electron-rich phosphine ligands like SPhos, has been shown to provide high yields and implies a high degree of selectivity in the coupling of bromothiophenes. nih.govmdpi.com

Further functionalization of the thiophene ring also requires strict regiochemical control. For example, if one were to introduce the carboxylic acid group onto a pre-formed 3-cyclopropylthiophene (B2568312) ring via electrophilic substitution, the directing effects of the cyclopropyl group would need to be considered. More commonly, a directed lithiation approach is used. Starting with a precursor like 4-cyclopropyl-2-bromothiophene, treatment with an organolithium reagent would selectively generate the lithium species at the 2-position. Quenching this organometallic intermediate with carbon dioxide would then irreversibly install the carboxylic acid group at the desired location with high regioselectivity. The precise control offered by such directed metalation reactions is a cornerstone of modern heterocyclic chemistry. nih.gov

The following table outlines the different potential regioisomeric products in the key synthetic steps, highlighting the importance of selective transformations.

| Reaction Step | Starting Material | Desired Product (Regioisomer) | Potential Undesired Product (Regioisomer) | Controlling Factor |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2,4-Dibromothiophene | 4-Cyclopropyl-2-bromothiophene | 2-Cyclopropyl-4-bromothiophene | Catalyst/ligand system, reaction conditions |

| Carboxylation | 4-Cyclopropyl-2-bromothiophene | This compound | 4-(Cyclopropyl)thiophene-3-carboxylic acid (via side reactions) | Directed lithiation at C2 followed by CO2 quench |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's connectivity, regiochemistry, and conformation can be assembled.

¹H and ¹³C NMR for Connectivity and Regiochemistry Determination

The ¹H NMR spectrum of 4-(Cyclopropyl)thiophene-2-carboxylic acid is expected to show distinct signals corresponding to the protons of the thiophene (B33073) ring, the cyclopropyl (B3062369) group, and the carboxylic acid. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet in the downfield region, typically between 10-12 ppm, due to its deshielded nature and hydrogen bonding. libretexts.org

The thiophene ring possesses two protons at positions 3 and 5. The proton at the 5-position (H5) is expected to be a singlet, while the proton at the 3-position (H3) would also be a singlet, as they are not adjacent to other protons on the ring. The cyclopropyl substituent at position 4 will influence the chemical shift of the adjacent H3 and H5 protons. The proton signals for the cyclopropyl group itself are expected in the upfield region, characteristic of strained aliphatic rings, likely between 0.6 and 2.0 ppm. organicchemistrydata.org This region would contain a multiplet for the methine proton and two separate multiplets for the diastereotopic methylene (B1212753) protons.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate significantly downfield, in the range of 160-180 ppm. libretexts.org The carbons of the thiophene ring are expected to appear in the aromatic region (approximately 120-150 ppm). The carbon attached to the carboxylic acid (C2) and the carbon bearing the cyclopropyl group (C4) would be quaternary and their shifts influenced by the substituents. The remaining thiophene carbons (C3 and C5) will also have distinct chemical shifts. The cyclopropyl carbons are expected in the upfield region, with the methine carbon appearing at a slightly lower field than the methylene carbons. organicchemistrydata.org

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | 10.0 - 12.0 | broad singlet |

| Thiophene H5 | ~7.8 - 8.0 | singlet |

| Thiophene H3 | ~7.2 - 7.4 | singlet |

| Cyclopropyl CH | ~1.8 - 2.2 | multiplet |

| Cyclopropyl CH₂ | ~0.8 - 1.2 | multiplet |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| COOH | 165 - 175 |

| Thiophene C4 | 145 - 155 |

| Thiophene C2 | 135 - 145 |

| Thiophene C5 | 130 - 135 |

| Thiophene C3 | 120 - 125 |

| Cyclopropyl CH | 10 - 15 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational and Stereochemical Analysis

To unambiguously assign the proton and carbon signals and to elucidate the compound's detailed structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the methine and methylene protons within the cyclopropyl ring. The absence of correlations to the thiophene protons would confirm their isolated nature on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the chemical shifts of the thiophene C3 and C5 carbons to their respective H3 and H5 protons, as well as assigning the cyclopropyl carbons to their corresponding protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. NOESY could provide insights into the preferred conformation of the cyclopropyl group relative to the plane of the thiophene ring by observing correlations between the cyclopropyl protons and the thiophene protons (H3 and H5).

Prediction of NMR Chemical Shifts via Computational Methods

In the absence of experimental spectra, computational methods, particularly Density Functional Theory (DFT), serve as a powerful predictive tool. mdpi.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus in a computationally optimized molecular geometry, it is possible to predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. These theoretical calculations can be compared with experimental data of related compounds, such as various thiourea (B124793) derivatives of 2-thiophene carboxylic acid, to validate the computational model. mdpi.comresearchgate.net Such an approach would allow for a more confident, albeit theoretical, assignment of the NMR spectra for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. The analysis is based on the vibrational modes of the chemical bonds. For this compound, the spectra would be a composite of the vibrations from the carboxylic acid, the thiophene ring, and the cyclopropyl group.

The carboxylic acid group gives rise to several characteristic bands. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers typically formed by carboxylic acids in the solid state. libretexts.org The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp absorption band around 1710 cm⁻¹ for the dimer, which may shift higher if a monomer is present. libretexts.org

The thiophene ring has several characteristic vibrational modes. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. iosrjournals.org Ring stretching vibrations (C=C and C-C) usually appear in the 1600-1300 cm⁻¹ range. The C-S stretching vibration within the thiophene ring is expected to be found in the 850-600 cm⁻¹ region. iosrjournals.org

The cyclopropyl group will also contribute to the spectrum. The C-H stretching vibrations of the cyclopropyl ring are expected at slightly lower frequencies than typical aromatic C-H stretches. A characteristic "ring breathing" mode for the cyclopropyl group is often observed in the Raman spectrum.

Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch | Carboxylic Acid | 2500 - 3300 (broad) |

| C-H stretch | Thiophene | 3100 - 3000 |

| C-H stretch | Cyclopropyl | 3080 - 2990 |

| C=O stretch | Carboxylic Acid | ~1710 |

| C=C/C-C ring stretch | Thiophene | 1600 - 1300 |

| C-S stretch | Thiophene | 850 - 600 |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound (C₈H₈O₂S), the calculated monoisotopic mass is 168.0245 Da.

Tandem mass spectrometry (MS/MS) provides insight into the structure of the molecule by analyzing its fragmentation pathways. Upon ionization, the molecular ion ([M]⁺• or [M+H]⁺) undergoes fragmentation, and the masses of the resulting fragment ions are detected. For carboxylic acids, common fragmentation pathways include the loss of neutral molecules or radicals. libretexts.org

A plausible fragmentation pathway for this compound would likely involve:

Loss of a hydroxyl radical (•OH): This would lead to the formation of an acylium ion at m/z 151 (M-17).

Loss of a carboxyl radical (•COOH): This fragmentation would result in a thiophene-cyclopropyl cation at m/z 123 (M-45). libretexts.org

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion could occur, particularly under certain ionization conditions, leading to a fragment at m/z 124.

Fragmentation of the cyclopropyl ring: The strained cyclopropyl ring may undergo ring-opening or fragmentation, potentially leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da).

Predicted Major Fragments in Mass Spectrometry

| m/z | Identity |

|---|---|

| 168 | [M]⁺• or [M+H]⁺ |

| 151 | [M - •OH]⁺ |

| 123 | [M - •COOH]⁺ |

Single Crystal X-ray Diffraction Studies

As of now, no single crystal X-ray diffraction data for this compound has been reported in the crystallographic databases. However, insights into its potential solid-state structure can be gained by examining related compounds, such as 4-phenyl-5-(trifluoromethyl)-thiophene-2-carboxylic acid. researchgate.net

It is highly probable that this compound would crystallize forming centrosymmetric dimers in the solid state. This common structural motif for carboxylic acids is driven by strong intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net

Solid-State Molecular Conformation and Geometry

The molecular geometry of this compound is defined by the spatial arrangement of its three key components: the thiophene ring, the carboxylic acid group, and the cyclopropyl substituent. The thiophene ring is inherently planar. The carboxylic acid group is also typically planar. The orientation of the carboxylic acid group relative to the thiophene ring is a critical conformational parameter. In the solid state, it is common for the carboxylic acid group to be nearly coplanar with the aromatic ring to maximize conjugation. For instance, in the crystal structure of 5-(methoxycarbonyl)thiophene-2-carboxylic acid, the dihedral angle between the thiophene ring and the carboxylic acid group is minimal. nih.gov

The conformation of the cyclopropyl group relative to the thiophene ring is another important feature. The cyclopropyl group can adopt different orientations through rotation around the C-C single bond connecting it to the thiophene ring. The electronic nature of the cyclopropyl group, which can exhibit some π-character and act as a π-electron donor, may influence its preferred orientation to allow for favorable electronic interactions with the thiophene ring. stackexchange.com

Although specific bond lengths and angles for this compound have not been experimentally determined, data from related thiophene-2-carboxylic acid derivatives can provide expected values.

Table 1: Representative Bond Lengths and Angles from Thiophene-2-carboxylic Acid Derivatives

| Parameter | Typical Value |

| C=O Bond Length | ~1.25 Å |

| C-O Bond Length | ~1.30 Å |

| Thiophene C-S Bond Lengths | ~1.71 - 1.73 Å |

| Thiophene C-C Bond Lengths | ~1.36 - 1.43 Å |

| O-C=O Bond Angle | ~123° |

| Thiophene C-S-C Bond Angle | ~92° |

Note: These are approximate values based on known structures of thiophene-2-carboxylic acid and its derivatives and are intended for illustrative purposes.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds formed by the carboxylic acid moieties. Carboxylic acids frequently form centrosymmetric dimers in the solid state, where the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule (O-H···O), and vice versa. nih.govasianpubs.org This robust hydrogen-bonding motif is a primary driver in the crystal packing of such compounds.

For example, a study on the crystal structure of thiophene-2-carboxylic acid revealed the formation of a tetrameric structure linked by O-H···O hydrogen bonds. asianpubs.org In another instance, 5-(methoxycarbonyl)thiophene-2-carboxylic acid molecules are connected by intermolecular O-H···O hydrogen bonds, resulting in the formation of centrosymmetric dimers. nih.gov It is highly probable that this compound would exhibit similar dimeric or potentially other hydrogen-bonded aggregated structures in its crystalline form.

Table 2: Summary of Potential Intermolecular Interactions

| Interaction Type | Description |

| Hydrogen Bonding | Strong O-H···O interactions between carboxylic acid groups, likely forming dimeric or other aggregated structures. |

| π-π Stacking | Potential face-to-face or offset stacking of the thiophene rings of neighboring molecules. |

| Van der Waals Forces | General attractive forces between molecules, contributing to the overall crystal packing stability. |

Chemical Reactivity and Derivatization Strategies

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a variety of chemical modifications, including esterification, amidation, reduction, and decarboxylation.

Esterification Reactions

The conversion of 4-(cyclopropyl)thiophene-2-carboxylic acid to its corresponding esters can be achieved through several standard methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid, often with the removal of water to drive the equilibrium towards the ester product. This is known as Fischer esterification.

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents can be employed. The Steglich esterification, for example, utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method proceeds at room temperature and is tolerant of a wide variety of functional groups. nih.gov Another strategy is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. This two-step process is often high-yielding. synquestlabs.com

While specific examples for the esterification of this compound are not extensively detailed in publicly available literature, the synthesis of its methyl ester, methyl 4-(cyclopropyl)thiophene-2-carboxylate, has been reported. synquestlabs.com The saponification of such esters using a base like sodium hydroxide (B78521) is a common method to generate the parent carboxylic acid. nih.gov

Table 1: General Methods for Esterification

| Method | Reagents | Typical Conditions | Notes |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, often with water removal | Equilibrium reaction; best with excess alcohol. |

| Steglich Esterification | Alcohol, DCC or EDC, DMAP (cat.) | Room temperature, aprotic solvent | Mild conditions, good for sensitive substrates. nih.gov |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | Two steps, often with a base | High-yielding but requires handling of reactive intermediates. synquestlabs.com |

Amidation and Peptide Coupling Reactions

The formation of amides from this compound is a critical transformation, particularly in the synthesis of biologically active compounds. Similar to esterification, this can be achieved by first converting the carboxylic acid to its acyl chloride, followed by reaction with a primary or secondary amine. wikipedia.org

More commonly, peptide coupling reagents are utilized to facilitate the direct reaction between the carboxylic acid and an amine under mild conditions, minimizing side reactions. A wide array of such reagents is available, including carbodiimides like EDC, often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve efficiency. google.com Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. researchgate.net The choice of coupling reagent and base (e.g., diisopropylethylamine or triethylamine) depends on the specific substrates and desired reaction conditions. wikipedia.org

Table 2: Common Peptide Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Additives | Base |

| Carbodiimides | EDC, DCC | HOBt, HOAt | DIEA, TEA |

| Phosphonium Salts | BOP, PyBOP | DIEA, TEA | |

| Uronium/Aminium Salts | HATU, HBTU | DIEA, TEA |

Reduction to Aldehydes and Alcohols

The carboxylic acid functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Complete reduction to the corresponding primary alcohol, (4-cyclopropylthiophen-2-yl)methanol, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran, followed by an acidic workup. Borane (BH₃) complexes, such as BH₃·THF, are also effective for this transformation.

The partial reduction to the aldehyde, 4-(cyclopropyl)thiophene-2-carbaldehyde, is more challenging as aldehydes are typically more reactive towards reduction than carboxylic acids. This transformation usually requires a two-step procedure. The carboxylic acid is first converted into a derivative that is more easily reduced, such as an acid chloride or a Weinreb amide. The subsequent reduction of this intermediate with a milder reducing agent, like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or diisobutylaluminium hydride (DIBAL-H) at low temperatures, can yield the desired aldehyde.

Decarboxylation Pathways

The removal of the carboxyl group from the thiophene (B33073) ring, a reaction known as decarboxylation, can be achieved under certain conditions. For heteroaromatic carboxylic acids, this transformation often requires heating, sometimes in the presence of a catalyst. For instance, the bromodecarboxylation of thiophenecarboxylic acids has been reported, where treatment with bromine in water leads to the replacement of the carboxylic acid group with a bromine atom. researchgate.net Another method involves heating the heteroaromatic carboxylic acid in a high-boiling solvent like quinoline in the presence of copper powder or copper salts. The stability of the resulting carbanion or radical intermediate at the 2-position of the thiophene ring influences the ease of this reaction. The presence of the electron-donating cyclopropyl (B3062369) group at the 4-position may affect the electronic density of the ring and, consequently, the conditions required for decarboxylation.

Functionalization of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. The directing effects of the existing substituents, the carboxylic acid and the cyclopropyl group, will govern the position of substitution.

Electrophilic Aromatic Substitution (EAS) Reactions (e.g., halogenation, sulfonation)

The thiophene ring is significantly more reactive than benzene (B151609) towards electrophilic substitution, with reactions often proceeding under milder conditions. wikipedia.org The 2-carboxylic acid group is a deactivating, meta-directing group in the context of benzene chemistry. However, in the five-membered thiophene ring, the directing effects are primarily towards the 5-position. The cyclopropyl group at the 4-position is an ortho-, para-directing activator. Therefore, for this compound, electrophilic substitution is expected to occur predominantly at the 5-position, which is activated by the cyclopropyl group and is the typical position for substitution in 2-substituted thiophenes.

Halogenation: Bromination of cyclopropylthiophene derivatives has been successfully carried out. For instance, the bromination of 2-cyclopropylthiophene-5-carboxylic acid has been achieved using elemental bromine in glacial acetic acid, yielding the 4-bromo derivative in high yield. nih.gov This suggests that direct bromination of this compound would likely occur at the 5-position. Mild brominating agents like N-bromosuccinimide (NBS) can also be used, although they may be less effective for thiophenes bearing deactivating groups. nih.gov

Sulfonation: Sulfonation of thiophenes can typically be achieved using reagents such as sulfur trioxide-pyridine complex to avoid the harsh conditions of fuming sulfuric acid, which can lead to polymerization and degradation of the thiophene ring. The expected product would be 4-(cyclopropyl)-5-(sulfo)thiophene-2-carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the thiophene ring is a common participant in these transformations. For derivatives like this compound, the primary sites for such reactions are typically halogenated positions on the thiophene ring. While the parent compound itself is not primed for cross-coupling, its bromo- or iodo-substituted analogs are excellent substrates.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is widely used for creating C-C bonds. ganeshremedies.com For instance, the synthesis of various cyclopropylthiophenes has been optimized using Suzuki-Miyaura reactions. nih.govnih.gov In a typical setup, a brominated precursor of this compound would be reacted with a boronic acid in the presence of a palladium catalyst and a base. A study on the synthesis of functionalized cyclopropylthiophene derivatives demonstrated high yields (69–93%) using a palladium(II) acetate (B1210297) catalyst with SPhos as a ligand. nih.gov The reaction of 5-bromothiophene-2-carboxylic acid derivatives with various arylboronic acids also proceeds with moderate to good yields, highlighting the utility of this reaction for further functionalization. nih.gov

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. mdpi.com For a halogenated derivative of this compound, a Sonogashira reaction would introduce an alkynyl substituent onto the thiophene ring. The reaction conditions are generally mild, often using a base like triethylamine which can also serve as the solvent. mdpi.com Copper-free protocols have also been developed to mitigate the formation of alkyne homocoupling byproducts. acs.org

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. rsc.org This reaction is known for its high functional group tolerance and is a valuable method for constructing C-C bonds in the synthesis of complex organic materials. rsc.org A Negishi coupling involving a halogenated this compound derivative and an organozinc reagent would provide a pathway to introduce a variety of alkyl, aryl, or vinyl groups onto the thiophene core.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Functionalization

| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organohalide (Ar-X) + Boronic Acid (R-B(OH)₂) | Pd(OAc)₂/SPhos, Base (e.g., K₃PO₄) | Ar-R |

| Sonogashira | Organohalide (Ar-X) + Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂/CuI, Base (e.g., Et₃N) | Ar-C≡C-R |

| Negishi | Organohalide (Ar-X) + Organozinc (R-ZnX) | Pd(PPh₃)₄ or Ni(acac)₂ | Ar-R |

Direct Metalation and Directed Ortho-Metalation (DoM) Strategies

Direct metalation, particularly directed ortho-metalation (DoM), is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. baranlab.org

In this compound, the carboxylic acid group can act as a powerful DMG. Upon treatment with a strong base like lithium diisopropylamide (LDA), the carboxylic acid is deprotonated to form a lithium carboxylate. This carboxylate group then directs a second equivalent of the base to deprotonate the C-3 position of the thiophene ring. wikipedia.org The resulting dilithiated species can then be trapped with various electrophiles to introduce a functional group specifically at the C-3 position.

For thiophenes in general, lithiation can be a useful synthetic tool when a substituent directs the lithium atom to a specific position. rsc.org While π-excessive heterocycles like thiophene often undergo preferential lithiation at the C-2 position, a strong DMG at C-2, such as the carboxylate, effectively overrides this intrinsic reactivity and directs metalation to C-3. uwindsor.ca This provides a reliable method for synthesizing 3-substituted 4-cyclopropylthiophene-2-carboxylic acid derivatives.

Ring-Opening Reactions of the Thiophene Core under Specific Conditions

The thiophene ring is an aromatic heterocycle and is generally stable. However, under specific conditions, it can undergo ring-opening reactions. These reactions are less common than functionalization that preserves the aromatic core but can be synthetically useful. For instance, certain substituted thienopyridazine derivatives have been shown to undergo a thiophene ring-opening process when reacted with N'-arylbenzothiohydrazides in the presence of a base. researchgate.net While this specific reaction has not been reported for this compound, it demonstrates that the thiophene ring is not entirely inert to cleavage, particularly when activated by electron-withdrawing groups or fused to other heterocyclic systems. The synthesis of thiophenes from the ring-opening of cyclopropyl ethanols also highlights the chemical interplay between these two ring systems. rsc.orgsemanticscholar.org

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group is a three-membered carbocycle with significant ring strain (approximately 115 kJ mol⁻¹), which endows it with unique reactivity compared to other cycloalkanes. rsc.org Its C-C bonds have a high degree of p-character, allowing the ring to interact with adjacent π-systems and participate in reactions typically associated with alkenes. stackexchange.com

Cyclopropane Ring-Opening and Rearrangement Reactions

The strain energy of the cyclopropane ring can be released through ring-opening reactions, which can be initiated by various reagents and conditions, including acids, metals, or radicals. nih.govnih.gov These reactions convert the cyclopropyl group into a functionalized three-carbon chain. For example, ring-opening hydroarylation of monosubstituted cyclopropanes can be achieved using a catalytic Brønsted acid. nih.gov Radical-mediated ring-opening provides another pathway, often leading to cyclization with other parts of the molecule. beilstein-journals.org

In the context of this compound, the cyclopropyl ring could potentially be opened under acidic conditions or via transition metal-catalyzed C-C activation. nih.govchemrxiv.org The specific products would depend on the reaction conditions and the reagents employed. For instance, nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents leads to 1,3-difunctionalized, ring-opened products. nih.gov

Functionalization and Derivatization at the Cyclopropyl Group

Beyond ring-opening, the C-H bonds of the cyclopropyl group can be directly functionalized. Palladium-catalyzed C-H arylation of cyclopropanes has been demonstrated using a picolinamide auxiliary to direct the reaction. acs.org This approach allows for the introduction of aryl groups directly onto the cyclopropyl ring while maintaining the three-membered structure. The unique electronic properties of the cyclopropyl group make it a desirable moiety in medicinal chemistry, driving the development of methods for its installation and functionalization. digitellinc.com

Regioselectivity and Chemo-Selectivity in Complex Functionalizations

When a molecule contains multiple reactive sites, such as this compound, achieving regioselectivity and chemoselectivity in further functionalization is crucial. The molecule possesses several distinct reactive positions: the C-3 and C-5 positions on the thiophene ring, the carboxylic acid group, and the cyclopropyl moiety.

The outcome of a reaction is dictated by the interplay of electronic and steric effects of the existing substituents.

Electrophilic Aromatic Substitution: The thiophene ring is more reactive towards electrophiles than benzene. nih.gov The carboxylic acid group is deactivating and meta-directing, while the cyclopropyl group is generally considered an ortho, para-director due to its ability to donate electron density. In this case, electrophilic attack would likely be directed to the C-5 position, which is 'para' to the activating cyclopropyl group and 'meta' to the deactivating carboxylic acid.

Chemoselectivity: In reactions involving multiple functional groups, one may react preferentially over the others. For example, in palladium-catalyzed cross-coupling reactions on a halogenated derivative, the C-X bond is typically more reactive than the C-H bonds of the cyclopropyl group. Conversely, reactions targeting the carboxylic acid (e.g., esterification) can often be performed under conditions that leave the thiophene and cyclopropyl groups intact. The synthesis of fully functionalized thiophenes often relies on a sequence of selective metalations and electrophilic trapping, demonstrating that high levels of regio- and chemoselectivity can be achieved with the correct choice of reagents and conditions. nih.gov

Table 2: Predicted Selectivity in Functionalization Reactions

| Reaction Type | Reagent Type | Most Probable Site of Reaction | Controlling Factors |

|---|---|---|---|

| Electrophilic Substitution | Electrophile (e.g., Br⁺) | C-5 position of thiophene ring | Electronic effects of -COOH and cyclopropyl groups |

| Directed Metalation | Strong Base (e.g., LDA) | C-3 position of thiophene ring | Directing effect of the C-2 carboxylate group |

| Esterification | Alcohol, Acid Catalyst | Carboxylic acid group | Inherent reactivity of the carboxylic acid function |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in predicting the molecular and electronic properties of thiophene (B33073) derivatives. nih.govnih.gov DFT methods are widely used for their balance of accuracy and computational efficiency in studying electronic structures, energies, and geometries. mdpi.com The HF method, while sometimes less accurate for electron correlation, provides valuable insights, especially when used with larger basis sets that include diffuse functions, which can reveal differences in molecular orbital delocalization compared to DFT. nih.gov

The electronic structure of a molecule governs its chemical reactivity. Key aspects of this structure are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as well as the distribution of electron density across the molecule.

HOMO-LUMO Energies: The energies of the HOMO and LUMO and the resulting energy gap (ΔE) are crucial descriptors of chemical reactivity and stability. nih.gov A low HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. researchgate.netnih.gov For thiophene derivatives, DFT calculations show that substitutions on the ring can significantly alter these energy levels. nih.gov The HOMO is typically localized over the electron-rich thiophene ring, while the LUMO is often distributed over the electron-withdrawing carboxylic acid group.

Interactive Data Table: Calculated Electronic Properties of 4-(Cyclopropyl)thiophene-2-carboxylic acid (Illustrative)

This table presents hypothetical values based on typical results for similar thiophene derivatives to illustrate the output of quantum chemical calculations.

| Parameter | Calculated Value (DFT/B3LYP) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability nih.gov |

| Dipole Moment | 2.5 D | Measures molecular polarity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |

Charge Distribution and Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP maps regions of negative electrostatic potential (typically shown in red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP would show a significant negative potential around the oxygen atoms of the carboxyl group and, to a lesser extent, the sulfur atom of the thiophene ring, indicating these are likely sites for interaction with electrophiles or for hydrogen bonding. nih.gov Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential, highlighting its acidic nature. researchgate.net

The thiophene ring is a classic example of a five-membered aromatic heterocycle. researchgate.net Its aromaticity arises because it is a cyclic, planar molecule with a continuous ring of p-orbitals that contains six π-electrons (4n+2, where n=1), satisfying Hückel's rule. pharmaguideline.comquora.com The sulfur atom contributes a lone pair of electrons to the delocalized π-system. wikipedia.org Theoretical calculations confirm this aromatic character. However, the degree of aromaticity is less than that of benzene (B151609). This difference is attributed to the electronegativity of the sulfur atom and the geometry of the five-membered ring, which affects the efficiency of π-electron delocalization compared to the all-carbon benzene ring. wikipedia.orgksu.edu.sa The order of aromaticity among common five-membered heterocycles is generally considered to be thiophene > pyrrole > furan, which correlates with the decreasing electronegativity of the heteroatom (S < N < O), allowing the sulfur in thiophene to delocalize its lone pair more effectively. ksu.edu.saslideshare.net

For molecules with rotatable bonds, conformational analysis is essential to identify the most stable three-dimensional structures (energy minima). For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the thiophene ring. nih.gov

Theoretical studies on the parent thiophene-2-carboxylic acid have shown that specific planar conformations are favored. nih.govresearchgate.net A particularly important conformer is one where the carboxylic acid's hydroxyl group is oriented toward the thiophene sulfur atom, allowing for the formation of an intramolecular hydrogen bond (O-H···S). nih.gov This interaction significantly stabilizes the conformer and can polarize the carboxylic acid function, potentially enhancing its reactivity toward certain nucleophiles. nih.govresearchgate.net The cyclopropyl (B3062369) group at the 4-position is not expected to significantly hinder this rotation, so similar stable conformers are anticipated for this compound.

Interactive Data Table: Hypothetical Conformational Energies

| Conformer Description | Dihedral Angle (S-C-C=O) | Relative Energy (kcal/mol) | Key Feature |

| Conformer A | ~0° | 0.00 (Global Minimum) | Intramolecular O-H···S hydrogen bond nih.gov |

| Conformer B | ~180° | +2.5 | No hydrogen bond; steric repulsion |

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states and providing a quantitative measure of reaction barriers.

To understand the kinetics of a chemical reaction, it is necessary to identify the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov Computational methods like DFT can be used to locate these transition states, which are characterized as first-order saddle points on the potential energy surface. nih.gov Once a TS is located, techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the TS correctly connects the reactants with the desired products. nih.gov

The energy difference between the reactants and the transition state is the activation energy barrier (Ea). This calculated barrier provides a direct theoretical estimate of the reaction rate. For reactions involving this compound, such as esterification or amidation, computational studies could model the nucleophilic attack on the carbonyl carbon, characterize the tetrahedral intermediate, and calculate the energy barriers for each step, providing a detailed mechanistic picture.

Reactions are most often carried out in a solvent, and the surrounding solvent molecules can significantly influence reaction rates and mechanisms. tum.de Computational solvation models are used to account for these environmental effects. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. tum.de

Implicit models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are computationally efficient and widely used. nih.gov By incorporating a solvation model into DFT calculations, it is possible to obtain more accurate predictions of the energies of reactants, products, and transition states in solution. This allows for a more realistic assessment of how different solvents might affect the reactivity of this compound, particularly for reactions involving charged intermediates or transition states. tum.de

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical predictions of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies, and UV-Vis spectra, are powerful tools for characterizing molecular structures and correlating computational models with experimental results. However, no dedicated studies presenting these predictions for this compound have been identified.

UV-Vis Spectra and Electronic Excitation Energy Calculations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules, providing information on excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. While the UV spectra for the parent thiophene-2-carboxylic acid have been documented, specific TD-DFT studies to determine the electronic transitions and predict the UV-Vis spectrum of the 4-cyclopropyl derivative are not available in the reviewed literature. Such a study would be valuable to understand how the cyclopropyl group influences the electronic structure and the π-π* transitions within the thiophene ring system.

Molecular Dynamics Simulations for Conformational Dynamics or Interactions

Molecular dynamics (MD) simulations are employed to study the conformational landscape and intermolecular interactions of molecules over time. These simulations can provide insights into how a molecule like this compound might behave in a solution or interact with a biological target. For instance, MD simulations have been used to assess the stability of complexes formed between other thiophene carboxamide derivatives and proteins. However, there are no published MD simulation studies specifically focused on the conformational dynamics or interaction patterns of this compound.

Non-Linear Optical (NLO) Properties and Related Theoretical Parameters

The study of non-linear optical (NLO) properties is a significant area of materials science, with potential applications in optoelectronics. Computational methods are frequently used to predict NLO properties, such as the first static hyperpolarizability (β), by analyzing the response of the molecular structure to an external electric field. Research on various thiophene derivatives has shown that they can be promising candidates for NLO materials, and theoretical studies have been conducted to understand the structure-property relationships. These studies often involve the calculation of parameters like polarizability and hyperpolarizability using DFT. Nevertheless, specific theoretical calculations or experimental measurements of the NLO properties for this compound have not been reported.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate and Building Block

The intrinsic reactivity and functional group arrangement of 4-(Cyclopropyl)thiophene-2-carboxylic acid make it a valuable intermediate and building block in organic synthesis. The carboxylic acid group serves as a handle for a wide range of chemical transformations, while the substituted thiophene (B33073) core offers a stable aromatic system that can be further functionalized.

Precursor in the Synthesis of Complex Organic Molecules

This compound and its parent structure, thiophene-2-carboxylic acid, are recognized as important precursors for constructing more elaborate organic molecules. wikipedia.org The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, or acid chlorides, facilitating its incorporation into larger molecular frameworks. beilstein-journals.org For instance, thiophene-2-carboxylic acid can undergo double deprotonation to create a 5-lithio derivative, which acts as a precursor to a variety of 5-substituted derivatives. wikipedia.org This reactivity highlights the potential of the 4-cyclopropyl variant to serve as a starting point for complex targets, where the cyclopropyl (B3062369) group adds a unique three-dimensional feature and modulates electronic properties.

The synthesis of complex molecules often relies on the strategic assembly of well-defined building blocks. The defined stereochemistry and electronic nature of the this compound scaffold allow it to be integrated into multi-step synthetic sequences, including those aimed at derivatives of natural products.

Building Block for Advanced Heterocyclic Systems and Fused Rings

Heterocyclic compounds are fundamental in materials science and pharmaceuticals. ossila.com Thiophene derivatives, in particular, are essential building blocks for creating advanced heterocyclic systems. ossila.comresearchgate.net Research has demonstrated that halogenated 2-thiophenecarboxylic acid derivatives are key intermediates in the synthesis of new classes of 1,2,4-triazole (B32235) insecticides. beilstein-journals.org This underscores the utility of the thiophene-2-carboxylic acid core in constructing complex, multi-ring systems.

The structure of this compound is well-suited for creating fused-ring systems. The reactivity of the thiophene ring, combined with the functionality of the carboxylic acid, allows for annulation reactions that can build additional rings onto the thiophene core. Thienothiophenes, which are fused bicyclic thiophene derivatives, are prominent building blocks for organic materials used in optoelectronics, demonstrating the value of thiophene scaffolds in creating extended π-conjugated systems. mdpi.com

Table 1: Synthetic Utility of Thiophene-2-Carboxylic Acid Derivatives

| Derivative Class | Synthetic Application | Reference Example |

| Halogenated Thiophene-2-Carboxylic Acids | Intermediates for agrochemicals (e.g., insecticides) | Synthesis of 1,2,4-triazole insecticides. beilstein-journals.org |

| Lithiated Thiophene-2-Carboxylic Acids | Precursors for 5-substituted thiophenes | Generation of 5-lithio derivatives for further functionalization. wikipedia.org |

| Thiophene-based Scaffolds | Building blocks for fused heterocycles | Formation of thienothiophenes for materials science. mdpi.com |

Scaffold in Medicinal Chemistry Research

The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govrsc.org Its ability to act as a bioisostere for other aromatic rings, such as benzene (B151609), makes it a critical component in the design of new therapeutic agents. nih.govpsu.edu The this compound scaffold combines this important heterocycle with other key medicinal chemistry features, making it a subject of significant interest.

Rational Design of Thiophene-Based Bioisosteres and Analogs

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of rational drug design. nih.gov The thiophene ring is a well-established bioisostere of the phenyl ring. psu.edu This substitution can lead to improved pharmacokinetic properties, altered metabolism, and enhanced target binding. psu.eduyoutube.com The use of a thiophene ring in place of a benzene ring can lower the lipophilicity (log P) of a molecule, which can be advantageous for radiopharmaceutical design and other drug applications. psu.edu

The this compound scaffold is an excellent candidate for creating bioisosteric analogs. Medicinal chemists can replace a phenyl-containing fragment of a known active molecule with this scaffold to explore new chemical space and potentially overcome challenges related to metabolism or toxicity associated with the original phenyl ring. youtube.com

Structure-Activity Relationship (SAR) Studies Focused on the Chemical Scaffold

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. These studies involve systematically modifying a chemical scaffold and evaluating how these changes affect biological activity. nih.gov The this compound structure provides a rigid and well-defined scaffold for conducting detailed SAR studies.

Key points of modification on this scaffold include:

The Carboxylic Acid Group: Can be converted to various amides, esters, or other acid isosteres to probe interactions with target proteins.

The Cyclopropyl Group: Can be replaced with other alkyl or aryl groups to understand the steric and electronic requirements at the 4-position of the thiophene ring.

The Thiophene Ring: Other positions on the ring (e.g., the 3- or 5-position) can be substituted to further explore the chemical space.

Numerous studies have reported on the SAR of thiophene derivatives, demonstrating how modifications to the core structure influence their biological profiles, such as antibacterial or kinase inhibitory activities. nih.govresearchgate.nettechscience.com For example, SAR studies on thiophene-2-carboxamide derivatives have revealed that the nature and position of substituents are critical for their antioxidant and antibacterial potency. nih.gov

Table 2: Key Features of the Scaffold for SAR Studies

| Feature | Role in Molecular Interactions | Potential Modifications |

| Thiophene Ring | Aromatic core, π-stacking interactions, bioisosteric replacement for phenyl rings. | Substitution at other positions (3, 5). |

| Carboxylic Acid | Hydrogen bond donor/acceptor, ionic interactions. | Conversion to amides, esters; replacement with bioisosteres (e.g., tetrazole). |

| Cyclopropyl Group | Hydrophobic interactions, provides steric bulk and conformational rigidity. | Replacement with other alkyl, cycloalkyl, or aryl groups. |

Pharmacophore Modeling and Ligand Design Studies Based on Chemical Features

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

The distinct chemical features of this compound make it an ideal subject for pharmacophore-based ligand design:

Hydrogen Bond Acceptor/Donor: The carboxylic acid group provides strong hydrogen bonding features.

Aromatic Ring: The thiophene ring serves as a key aromatic/hydrophobic feature.

Hydrophobic Group: The cyclopropyl moiety acts as a distinct hydrophobic element.

Researchers can use this scaffold to build pharmacophore models based on known active compounds. researchgate.net These models can then be used to virtually screen large chemical libraries to identify new molecules that match the pharmacophoric requirements and are therefore more likely to be active. Studies on thiophene derivatives have successfully used this approach to identify potent inhibitors for targets like Polo-like kinase 1 (Plk1), demonstrating the utility of this strategy. nih.govresearchgate.net

Utility in Agrochemical Research and Development as a Precursor to Active Ingredients

Thiophene-2-carboxylic acid and its derivatives are established building blocks in the synthesis of agrochemical active ingredients. beilstein-journals.orggoogle.com This class of compounds serves as a key intermediate for new families of insecticides and herbicides due to the biological activity that the thiophene scaffold can impart to a final molecule. beilstein-journals.orgontosight.ai For instance, halogenated 2-thiophenecarboxylic acid derivatives are crucial for assembling certain 1,2,4-triazole insecticides, which show targeted activity against pests like aphids, mites, and whiteflies in food crops and ornamental applications. beilstein-journals.orgresearchgate.net

The general manufacturing process for these agrochemicals often involves modifying the thiophene ring and converting the carboxylic acid group into an acid chloride or nitrile. beilstein-journals.org This functional group then serves as a handle for attachment to other molecular fragments to assemble the final, complex active ingredient. beilstein-journals.org While the broader class of thiophene carboxylic acids is integral to this field, specific, large-scale applications of the 4-cyclopropyl derivative in commercially available agrochemicals are not extensively detailed in publicly available research. However, its structural similarity to established precursors makes it a compound of interest for developing new active ingredients with potentially novel modes of action or improved properties. The U.S. Environmental Protection Agency (EPA) lists 2-thiophenecarboxylic acid as an active substance in pesticide, fertilizer, and other agricultural chemical manufacturing, underscoring the industrial importance of this structural class. nih.gov

Development of Advanced Materials

The electronic properties inherent to the thiophene ring make this compound a valuable component in the field of materials science, particularly for creating advanced organic materials with tailored functionalities.

Monomer for Conjugated Polymers and Oligomers

This compound is identified as a building block for polymer science, specifically as an organic monomer. bldpharm.com Thiophene-based molecules are among the most important building blocks for synthesizing conjugated polymers and oligomers, which are materials characterized by alternating single and double bonds along their backbone. nih.govjuniperpublishers.com This conjugation allows for the delocalization of π-electrons, giving these materials unique electronic and optical properties. juniperpublishers.com

The process of creating these polymers often involves metal-catalyzed cross-coupling reactions that link monomer units together. nih.gov The specific substituents on the thiophene ring, such as the cyclopropyl group in this case, play a crucial role in determining the final properties of the polymer. These groups can influence solubility, processability, and the solid-state packing of the polymer chains, which in turn affects their electronic performance. mdpi.comdtic.mil The carboxylic acid group can be used to anchor the monomer to other units or can be modified to facilitate different types of polymerization reactions. nih.gov

Table 1: Role of Thiophene Derivatives in Polymer Synthesis